Deguelin

Vue d'ensemble

Description

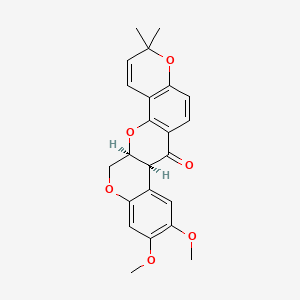

La déguéline est un rotenoïde naturel, une sous-classe des flavonoïdes, principalement dérivée des racines de plantes appartenant à la famille des Fabacées, telles que Lonchocarpus, Derris et Tephrosia . Elle est connue pour ses propriétés insecticides et a été utilisée traditionnellement comme piscicide (poison pour les poissons) et insecticide . La déguéline a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La déguéline peut être synthétisée par différentes voies chimiques. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former la structure caractéristique des rotenoïdes. Le processus de synthèse nécessite généralement des catalyseurs et des réactifs spécifiques pour assurer la formation correcte du système cyclique pyranochromene .

Méthodes de production industrielle : La production industrielle de déguéline implique souvent l'extraction à partir de sources naturelles. Les racines de plantes comme Lonchocarpus utilis et Lonchocarpus urucu sont récoltées et traitées pour extraire la déguéline ainsi que d'autres rotenoïdes . Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir de la déguéline pure.

Analyse Des Réactions Chimiques

Types de réactions : La déguéline subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénoalcanes ou les chlorures d'acyle dans des conditions acides ou basiques.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la déguéline, chacun ayant des propriétés chimiques et biologiques distinctes .

4. Applications de la recherche scientifique

Médecine : Les propriétés anticancéreuses de la déguéline ont été explorées dans des études précliniques, en particulier pour le cancer du poumon et d'autres tumeurs malignes.

5. Mécanisme d'action

La déguéline exerce ses effets par le biais de multiples voies moléculaires :

Inhibition de la NADH ubiquinone oxydoréductase (Complexe I) : La déguéline perturbe la fonction mitochondriale en inhibant cette enzyme, ce qui entraîne une réduction de la production d'ATP et une augmentation de la génération d'espèces réactives de l'oxygène (ROS).

Induction de l'apoptose : La déguéline induit l'apoptose par l'activation de la voie PI3K/Akt et l'inhibition de la signalisation NF-κB.

Arrêt du cycle cellulaire : La déguéline provoque un arrêt du cycle cellulaire en régulant à la baisse la cycline D1 et la cycline E, qui sont essentielles à la progression du cycle cellulaire.

Applications De Recherche Scientifique

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La déguéline est souvent comparée à d'autres rotenoïdes, comme la roténone, en raison de leurs similitudes structurales et de leurs activités biologiques partagées . La déguéline est unique en son genre en raison de ses puissantes propriétés anticancéreuses et de sa faible toxicité pour les cellules normales .

Composés similaires :

Roténone : Un autre rotenoïde naturel aux propriétés insecticides mais plus toxique.

Téphrosine : Un rotenoïde ayant une activité insecticide similaire mais moins étudié pour des applications thérapeutiques.

Elliptone : Un composé apparenté présentant un potentiel anticancéreux mais des cibles moléculaires différentes.

La déguéline se distingue par son potentiel thérapeutique prometteur et sa toxicité relativement faible, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Deguelin is a natural compound derived from the plants Derris trifoliata and Mundulea sericea, belonging to the Leguminosae family. It has garnered attention for its significant biological activities, particularly its anti-tumorigenic properties. Research indicates that this compound exhibits anti-cancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, and anti-angiogenesis.

This compound's biological activity can be categorized into several key mechanisms:

- Induction of Apoptosis :

-

Cell Cycle Regulation :

- It influences the cell cycle by upregulating cyclin-dependent kinase inhibitors like p27 and p21, leading to G1-S phase arrest. Studies have shown that this compound treatment results in decreased phosphorylation of retinoblastoma protein (pRb), thereby inhibiting E2F1 activity and halting cell cycle progression .

- Anti-Angiogenic Properties :

In Vitro and In Vivo Studies

This compound's efficacy has been demonstrated in various cancer types through both in vitro and in vivo studies:

- Non-Small Cell Lung Cancer (NSCLC) :

- Breast Cancer :

- Skin and Mammary Tumors :

Study 1: Anti-Tumor Efficacy in NSCLC

A study highlighted that this compound inhibited both wild-type and mutant forms of EGFR in NSCLC cells, leading to reduced tumor growth in xenograft models. The treatment resulted in a significant decrease in Mcl-1 protein levels through ubiquitination-dependent pathways, promoting apoptosis .

Study 2: Breast Cancer Treatment

In a clinical trial context, this compound was administered to patients with advanced breast cancer. Results showed that patients experienced reduced tumor size and improved survival rates when combined with conventional therapies. The modulation of the HIF-1α pathway was identified as a crucial factor contributing to these outcomes .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDAZKGHSNRHTD-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200231 | |

| Record name | Deguelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-17-8 | |

| Record name | Deguelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deguelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deguelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEGUELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Z93K66IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of deguelin?

A: this compound exerts its biological effects primarily by binding to the ATP-binding pocket of heat shock protein 90 (Hsp90) []. This interaction disrupts Hsp90's chaperone function, leading to the degradation of its client proteins, many of which are involved in cancer cell survival and proliferation [].

Q2: What are some of the key downstream effects of this compound's inhibition of Hsp90?

A: By inhibiting Hsp90, this compound promotes the ubiquitin-mediated degradation of client proteins such as hypoxia-inducible factor 1-alpha (HIF-1α) [, ], Akt [, ], and potentially others []. This degradation leads to various downstream effects, including apoptosis induction, angiogenesis inhibition, and suppression of cell proliferation and invasion [, , ].

Q3: Does this compound affect other signaling pathways?

A: Research suggests that this compound also modulates other signaling pathways besides Hsp90. It has been shown to suppress the NF-κB activation pathway by inhibiting IκBα kinase, leading to decreased expression of genes involved in cell survival, proliferation, and invasion [].

Q4: Does this compound induce differentiation in certain cancer cells?

A: Yes, this compound has been shown to induce granulocytic/monocytic differentiation in acute myeloid leukemia (AML) cells carrying mutant NPM1 (Mt NPM1) [, ]. This effect appears to be mediated by the downregulation of Mt NPM1 and SIRT1, leading to increased expression of CEBPβ and G-CSFR [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C23H22O6 and a molecular weight of 394.4 g/mol.

Q6: Is there spectroscopic data available for this compound?

A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like high-performance liquid chromatography (HPLC) [, ] and nuclear magnetic resonance (NMR) [] being used to characterize this compound and its derivatives.

Q7: In what solvents is this compound soluble?

A: this compound demonstrates good solubility in various organic solvents, including methanol, ethanol, glycol, acetonitrile, acetone, chloroform, carbon tetrachloride, and ethyl acetate [].

Q8: How does light exposure affect this compound stability?

A: this compound is susceptible to degradation upon exposure to light, whereas its derivative, dehydrothis compound, shows better stability under similar conditions [].

Q9: Does this compound exhibit catalytic activity?

A9: The provided abstracts do not directly discuss this compound's catalytic properties. Its biological activities primarily stem from its inhibitory effects on specific proteins and signaling pathways.

Q10: Have computational methods been used to study this compound?

A: Yes, docking analysis has been employed to understand how this compound binds to the ATP-binding pocket of Hsp90 [].

Q11: How do structural modifications of this compound impact its activity?

A: Researchers have synthesized this compound analogs to enhance its therapeutic potential and reduce potential side effects []. One analog, SH-14, demonstrated superior aqueous solubility, reduced cytotoxicity in normal cells, and comparable or greater apoptotic activity compared to this compound [].

Q12: What are some strategies to improve this compound's stability and bioavailability?

A: Liposomal encapsulation has been explored as a strategy to enhance this compound's stability, bioavailability, and lung-specific delivery, resulting in significant chemopreventive and therapeutic activity at lower doses compared to free this compound [].

Q13: Have other formulation approaches been investigated for this compound?

A: Yes, cationic DOTAP and MPEG-PCL hybrid nanoparticles (DMP) have been investigated to improve this compound's water solubility and enhance its anticancer activity []. Further incorporation of these nanoparticles into a thermo-sensitive Pluronic F127 hydrogel (D/DMP-F) has shown promise for extended drug release and localized delivery in bladder cancer treatment [].

A13: The provided abstracts primarily focus on the scientific aspects of this compound and do not delve into SHE regulations.

Q14: What is known about the absorption and metabolism of this compound?

A: this compound is metabolized by human recombinant cytochrome P450 enzymes 3A4 and 2C19 []. These enzymes primarily catalyze 12aβ hydroxylation and 2-O-demethylation of this compound, forming metabolites that are less potent inhibitors of complex I [].

Q15: In which cancer cell lines has this compound shown antiproliferative activity in vitro?

A: this compound has demonstrated antiproliferative activity in vitro against various cancer cell lines, including lung cancer (H1299, A549) [, ], breast cancer (MCF-7, BT474, T47D, MDA-MB-231) [], colorectal cancer (SW620, RKO) [], gastric cancer (SNU-484, AGS, MKN-28) [], human leukemia (U937) [], prostate cancer (PC3, DU145) [], and pancreatic cancer (PanC-1, AsPC-1, BxPC-3) [].

Q16: What are some animal models used to study the anticancer effects of this compound?

A: Researchers have utilized various animal models to investigate this compound's anticancer potential, including xenograft models of lung cancer [], breast cancer [], oral cancer [], and pancreatic cancer []. Additionally, this compound's chemopreventive activity has been studied in a two-stage skin carcinogenesis model [] and an AOM-induced colon carcinogenesis model [] in mice.

A16: The provided abstracts do not delve into specific resistance mechanisms or cross-resistance patterns associated with this compound.

Q17: Are there any toxicity concerns associated with this compound?

A: While this compound exhibits promising anticancer activities, concerns remain regarding its potential toxicity, particularly its neurotoxic effects []. Further research is needed to fully understand its safety profile and potential long-term effects.

Q18: What steps are being taken to mitigate the potential toxicity of this compound?

A: One strategy to potentially minimize this compound's systemic toxicity involves targeted delivery approaches. For instance, liposomal encapsulation and intranasal administration have been shown to enhance this compound's lung-specific delivery, reducing potential off-target effects [].

Q19: Besides liposomal encapsulation, are there other drug delivery strategies being investigated for this compound?

A: Yes, cationic DOTAP and MPEG-PCL hybrid nanoparticles (DMP) incorporated into a thermo-sensitive Pluronic F127 hydrogel (D/DMP-F) have shown promise for improved this compound delivery and retention in the bladder [].

A19: The provided abstracts primarily focus on this compound's mechanism of action and efficacy rather than exploring specific biomarkers for treatment response or adverse effects.

Q20: What analytical techniques are commonly used to study this compound?

A: Various analytical methods are employed in this compound research. HPLC is frequently used to analyze this compound content in plant extracts and biological samples [, ]. Additionally, techniques like Western blotting, immunofluorescence, flow cytometry, and ELISA are used to assess protein expression, cell cycle progression, apoptosis, and other cellular processes [, , , , , , , , ].

Q21: How does this compound's solubility affect its bioavailability?

A: this compound's poor water solubility presents a challenge for its clinical application. Strategies like liposomal encapsulation and nanoparticle formulation are being investigated to enhance its solubility and bioavailability [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.